molecular formula C29H25N3OS2 B12147673 N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12147673
M. Wt: 495.7 g/mol
InChI Key: MXSBRZZRHREYNE-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a thiophene ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate then undergoes cyclization with a thiazole derivative under acidic conditions to form the thiazole ring. Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]-2-thiophenecarboxamide
  • N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]-2-thiophenecarboxamide

Uniqueness

N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H25N3OS2

Molecular Weight

495.7 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C29H25N3OS2/c1-21-14-16-23(17-15-21)26-28(31-27(33)25-13-8-20-34-25)35-29(30-24-11-6-3-7-12-24)32(26)19-18-22-9-4-2-5-10-22/h2-17,20H,18-19H2,1H3,(H,31,33)

InChI Key

MXSBRZZRHREYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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